5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate
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Overview
Description
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sandmeyer trifluoromethylthiolation, which uses sodium thiocyanate and a trifluoromethylating reagent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of copper thiocyanate . The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.
Coupling Reactions: It can engage in coupling reactions with aryl halides or other electrophiles, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper complexes for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives, while coupling reactions with aryl halides can produce aryl-thiadiazole compounds.
Scientific Research Applications
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate has several scientific research applications:
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate lipid membranes and interact with intracellular targets . The thiocyanate group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylthiolates: Compounds with similar trifluoromethyl and thiol groups.
Thiadiazole Derivatives: Compounds with variations in the substituents on the thiadiazole ring.
Thiocyanate Compounds: Compounds with different organic groups attached to the thiocyanate moiety.
Uniqueness
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl thiocyanate is unique due to the combination of its trifluoromethyl, thiadiazole, and thiocyanate groups. This combination imparts distinct chemical properties, such as high lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
62617-08-7 |
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Molecular Formula |
C4F3N3S2 |
Molecular Weight |
211.2 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl] thiocyanate |
InChI |
InChI=1S/C4F3N3S2/c5-4(6,7)2-9-10-3(12-2)11-1-8 |
InChI Key |
GPVUDWILXZYIKD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SC1=NN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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